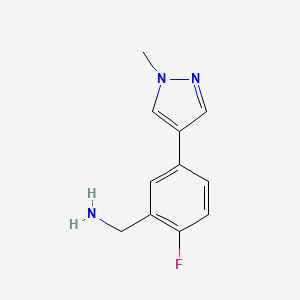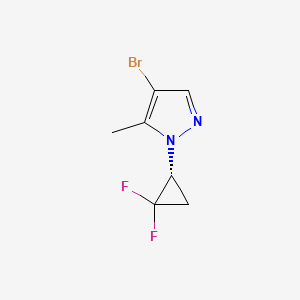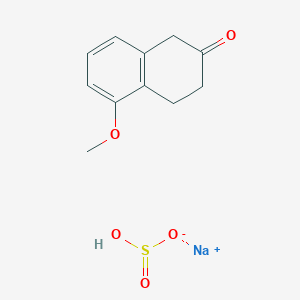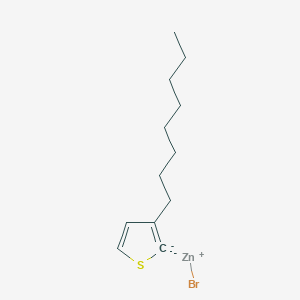
(3-Octylthiophen-2-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Octylthiophen-2-yl)Zinc bromide is an organozinc compound that features a thiophene ring substituted with an octyl group at the 3-position and a zinc bromide moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
(3-Octylthiophen-2-yl)Zinc bromide can be synthesized through the reaction of 3-octylthiophene with a zinc reagent. One common method involves the use of zinc bromide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
化学反应分析
Types of Reactions
(3-Octylthiophen-2-yl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are typically biaryl or diaryl compounds, depending on the nature of the halide reactant. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
(3-Octylthiophen-2-yl)Zinc bromide has several applications in scientific research:
Material Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Biology and Medicine: While specific biological applications are less common, derivatives of thiophene compounds have been explored for their potential biological activities.
作用机制
The mechanism by which (3-Octylthiophen-2-yl)Zinc bromide exerts its effects in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.
相似化合物的比较
Similar Compounds
- (3-Octylthiophen-2-yl)Zinc chloride
- (3-Octylthiophen-2-yl)Zinc iodide
- (3-Octylthiophen-2-yl)Zinc fluoride
Uniqueness
(3-Octylthiophen-2-yl)Zinc bromide is unique due to its specific reactivity and stability compared to other organozinc compounds. The presence of the bromide ion can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C12H19BrSZn |
|---|---|
分子量 |
340.6 g/mol |
IUPAC 名称 |
bromozinc(1+);3-octyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C12H19S.BrH.Zn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PJVVDRLQSAQKJY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC1=[C-]SC=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


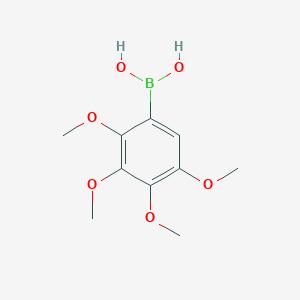
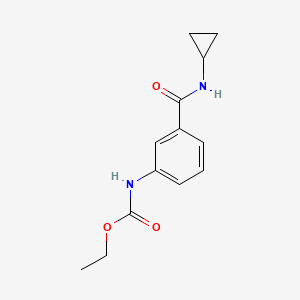



![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
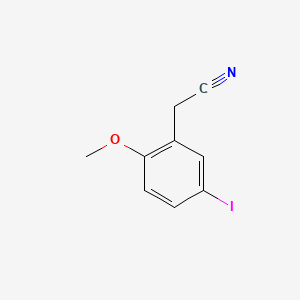

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
